molecular formula C7H8F2O4 B2978556 Trans-4,4-difluorocyclopentane-1,2-dicarboxylic acid CAS No. 2361920-86-5

Trans-4,4-difluorocyclopentane-1,2-dicarboxylic acid

Cat. No.: B2978556
CAS No.: 2361920-86-5
M. Wt: 194.134
InChI Key: QPCPPFSKBINEOB-QWWZWVQMSA-N
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Description

Trans-4,4-difluorocyclopentane-1,2-dicarboxylic acid (CAS 1903836-56-5) is a fluorinated cyclopentane derivative of high interest in medicinal chemistry and drug discovery. The compound features a cis-substituted cyclopentane ring with two carboxylic acid groups and two fluorine atoms at the 4-position, presenting a well-defined molecular scaffold with a molecular formula of C7H8F2O4 and a molecular weight of 194.13 g/mol . This structure serves as a critical building block in organic synthesis, particularly for creating novel amino acids and other complex molecules. A key research application for related difluorocyclopentane scaffolds is in the development of positron emission tomography (PET) imaging agents . Non-natural amino acids derived from similar structures, such as difluorocyclopentane carboxylic acids, have been investigated as radiotracers for imaging challenging cancers like glioma and prostate cancer due to their transport primarily by the System L amino acid transporter in tumor cells . The presence of fluorine atoms on the ring can significantly influence the biological transport, metabolic stability, and binding properties of the final molecule, making this compound a valuable precursor for developing new diagnostic agents . The product is provided with a purity of 97% and should be stored at 2-8°C for long-term stability . This product is intended for research and manufacturing applications only. It is strictly not for drug, food, household, or personal use . Please refer to the Safety Data Sheet for proper handling and safety information.

Properties

IUPAC Name

(1R,2R)-4,4-difluorocyclopentane-1,2-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2O4/c8-7(9)1-3(5(10)11)4(2-7)6(12)13/h3-4H,1-2H2,(H,10,11)(H,12,13)/t3-,4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCPPFSKBINEOB-QWWZWVQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CC1(F)F)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CC1(F)F)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-4,4-difluorocyclopentane-1,2-dicarboxylic acid typically involves the fluorination of cyclopentane derivatives followed by carboxylation. One common method is the reaction of cyclopentadiene with a fluorinating agent such as Selectfluor to introduce the fluorine atoms. This is followed by a Diels-Alder reaction with maleic anhydride to form the cyclopentane ring with carboxylic acid groups. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced fluorination techniques and catalytic systems can enhance the efficiency of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Trans-4,4-difluorocyclopentane-1,2-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents used in these reactions.

    Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atoms under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclopentane derivatives with various functional groups.

Scientific Research Applications

Trans-4,4-difluorocyclopentane-1,2-dicarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of trans-4,4-difluorocyclopentane-1,2-dicarboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules, while the fluorine atoms can enhance the compound’s stability and reactivity. These interactions can influence various biochemical pathways and processes, making the compound useful in research and therapeutic applications.

Comparison with Similar Compounds

Cycloalkane-1,2-Dicarboxylic Acids

a. cis-4-Cyclohexene-1,2-Dicarboxylic Acid (Compound 2 in )
  • Structure : Cyclohexene ring with cis-1,2-dicarboxylic acid groups.
  • Applications : Used in Diels-Alder reactions to synthesize rosin adducts for epoxy resins .
  • Comparison :
    • The cyclohexene ring introduces unsaturation, enhancing reactivity in cycloaddition reactions compared to the saturated cyclopentane in the trans-4,4-difluoro compound.
    • The cis-configuration may reduce steric hindrance, facilitating adduct formation, whereas the trans-4,4-difluoro compound’s rigid structure could limit such applications .
b. (E)-Cyclopentane-1,2-Dicarboxylic Acid ()
  • Structure : Trans-configuration (E-isomer) of cyclopentane-1,2-dicarboxylic acid.
  • Properties : Stable at high temperatures (>125°C), unlike its Z-isomer .
  • Comparison :
    • The absence of fluorine substituents in this analog reduces electron-withdrawing effects, likely resulting in lower acidity (pKa) compared to the fluorinated compound.
    • Both compounds share a trans-1,2-dicarboxylic acid arrangement, but fluorination in the 4,4-positions may enhance thermal stability and alter solubility .

Fluorinated Aromatic Dicarboxylic Acids

4-Fluorobenzene-1,2-Dicarboxylic Acid ()
  • Structure : Benzene ring with fluorine at the 4-position and carboxylic acids at 1,2-positions.
  • Formula : C₈H₅FO₄
  • Comparison :
    • The aromatic ring provides resonance stabilization, reducing ring strain compared to the cyclopentane in the trans-4,4-difluoro compound.
    • Fluorine’s para position on the benzene ring induces electronic effects (e.g., -I and +M), whereas the 4,4-difluoro substituents in the cyclopentane compound create a sterically crowded, electron-deficient environment .

Smaller Cycloalkane Derivatives

cis-Cyclobutane-1,2-Dicarboxylic Acid ()
  • Structure : Cyclobutane ring with cis-1,2-dicarboxylic acids.
  • Formula : C₆H₈O₄
  • Properties : Water-soluble crystalline solid .
  • The cis-configuration allows for intramolecular hydrogen bonding, which might lower solubility relative to the trans-4,4-difluoro compound’s steric hindrance .

Unsaturated Fluorinated Analog

4,4-Difluorocyclopent-1-ene-1,2-Dicarboxylic Acid ()
  • Structure : Cyclopentene ring with 4,4-difluoro substituents and 1,2-dicarboxylic acids.
  • Formula : C₇H₆F₂O₄
  • Unsaturation may also make this compound more reactive in addition reactions, whereas the saturated analog’s stability could favor applications requiring inertness .

Q & A

Basic Research Questions

Q. How can the trans configuration of 4,4-difluorocyclopentane-1,2-dicarboxylic acid be experimentally confirmed?

  • Methodological Answer : The trans configuration can be confirmed via X-ray crystallography to resolve spatial arrangements of substituents. Alternatively, NMR spectroscopy (e.g., NOESY or coupling constants) can distinguish trans isomers due to distinct proton-proton dipolar interactions. For cyclopentane derivatives, trans isomers typically exhibit larger dihedral angles and distinct splitting patterns compared to cis analogs .

Q. What synthetic routes are effective for trans-cyclopentane dicarboxylic acid derivatives?

  • Methodological Answer : Trans isomers are often synthesized via anhydride ring-opening reactions under controlled conditions. For example, bicyclic anhydrides (e.g., bicyclo[2.2.1]-5-heptene-2,3-dicarboxylic anhydride) can be hydrolyzed in acidic or basic media to yield trans-diacids. Catalysts like butylstannoic acid may stabilize intermediates to prevent isomerization .

Q. Which analytical techniques are suitable for quantifying fluorinated cyclopentane dicarboxylic acids in complex matrices?

  • Methodological Answer : HPLC-MS/MS with derivatization (e.g., using 2,4-dinitrophenylhydrazine (DNPH)) enhances detection sensitivity. For fluorinated analogs, 19F NMR provides specificity, while ion chromatography paired with conductivity detection resolves carboxylate groups .

Advanced Research Questions

Q. How can competing isomerization during synthesis of trans-4,4-difluorocyclopentane-1,2-dicarboxylic acid be minimized?

  • Methodological Answer : Isomerization is mitigated by optimizing reaction kinetics:

  • Use low-temperature conditions (< 0°C) during hydrolysis to limit thermal rearrangements.
  • Employ sterically hindered catalysts (e.g., butylstannoic acid) to stabilize transition states favoring the trans product .
  • Monitor reaction progress via in-situ FTIR to detect intermediates prone to isomerization.

Q. What computational strategies predict the reactivity of fluorinated cyclopentane dicarboxylic acids in nucleophilic substitutions?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model electronic effects of fluorine substituents. Fluorine's electron-withdrawing nature increases electrophilicity at adjacent carbons, which can be validated using Hammett σ constants or NBO analysis .

Q. How should contradictory data on cyclopentane dicarboxylic acid stability under acidic conditions be resolved?

  • Methodological Answer : Contradictions often arise from solvent polarity or counterion effects. Systematic studies should:

  • Test stability in buffered aqueous solutions (pH 1–7) with controlled ionic strength.
  • Compare degradation kinetics via Arrhenius plots under varying temperatures.
  • Use LC-TOF-MS to identify decomposition byproducts (e.g., lactones or decarboxylated species) .

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